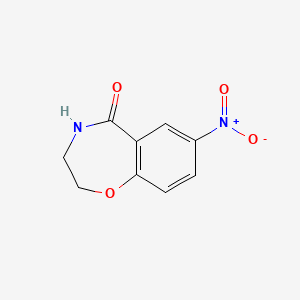

7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

説明

7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (7-NBDO) is a synthetic chemical compound that belongs to the family of benzoxazepines. 7-NBDO has a wide range of applications in scientific research, ranging from biochemical and physiological studies to lab experiments. It is a colorless, crystalline solid that is highly soluble in water and alcohol. 7-NBDO has been used in many studies due to its ability to bind to a variety of proteins, receptors, and enzymes, allowing for a better understanding of their structure and function.

科学的研究の応用

Synthesis and Derivative Formation

- 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is used as an intermediate in synthesizing various pharmacologically active compounds. For instance, it has been used in the synthesis of antianxiety agents, particularly as a key intermediate in creating 5-aryl-1,5-dihydro-2H-1,4-benzodiazepin-2-ones with potent antipentylenetetrazole activity (Ogata, Matsumoto, & Hirose, 1977).

- It has also facilitated the development of new methods for synthesizing 4,5-dihydro-1,4-benzothiazepin-3(2H)-one derivatives, highlighting its utility in creating novel chemical structures (Volovnenko et al., 2011).

Chemical Transformations and Characterization

- The nitration of derivatives like 2,3,4,5-tetrahydro-1H-3-benzazepine results in 7-nitro derivatives, which can undergo further chemical transformations. This illustrates the compound's role in complex chemical synthesis processes (Pecherer, Sunbury, & Brossi, 1971).

- In another example, 2,4-dimethyl-7-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, a related compound, undergoes interesting reactions like mixed anhydride formation and reduction, leading to complex pentacyclic structures (Ilaš et al., 2008).

Pharmacological Properties

- Derivatives of 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one have been investigated for their pharmacological properties. For instance, 3-amino-1,2-dihydro-3H-1,4-benzodiazepin-2-one derivatives display various effects such as anxiolytic and anticonvulsant, attributed to their interaction with specific receptors (Andronati et al., 2002).

Innovative Synthesis Techniques

- Innovative synthesis methods involving 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one derivatives have been developed. For example, a new approach for the synthesis of chiral 7-ring O- and N-heterocycles using a one-pot nitro-Michael-cyclization tandem reaction was developed, highlighting the compound's versatility in creating complex structures (Rohlmann, Daniliuc, & Mancheño, 2013).

Application in Novel Drug Synthesis

- The compound is key in the synthesis of benzodiazepine derivatives, which are widely used as anxiolytics. This underlines its importance in the pharmaceutical industry, particularly in the creation of compounds like diazepam (Lyukshenko, Nikitin, & Morozhenko, 2019).

特性

IUPAC Name |

7-nitro-3,4-dihydro-2H-1,4-benzoxazepin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c12-9-7-5-6(11(13)14)1-2-8(7)15-4-3-10-9/h1-2,5H,3-4H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXGFMXLKHZJOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

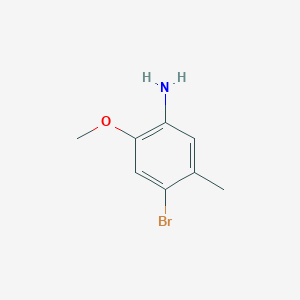

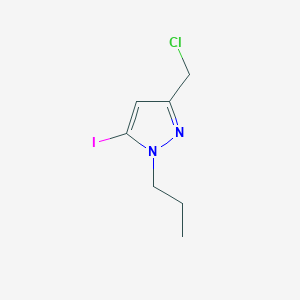

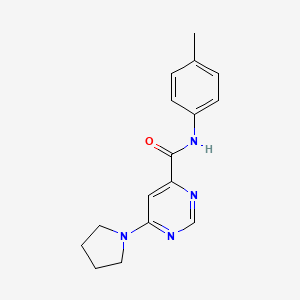

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-isopropyl-N-(4-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2606699.png)

![9-(4-ethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2606701.png)

![2,6-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2606704.png)

![Methyl 5,5,7,7-tetramethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2606706.png)

![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2606707.png)

![3-(3,4-dichlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2606708.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one](/img/structure/B2606711.png)

![2-(Pyridin-3-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B2606716.png)